molecular formula C11H13Cl B1613748 2-Chloro-4-(4-methylphenyl)-1-butene CAS No. 731772-20-6

2-Chloro-4-(4-methylphenyl)-1-butene

Cat. No.: B1613748
CAS No.: 731772-20-6
M. Wt: 180.67 g/mol
InChI Key: HEVGJUZMZMLKKF-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylphenyl)-1-butene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a chlorine atom and a methyl-substituted phenyl group attached to a butene backbone

Preparation Methods

The synthesis of 2-Chloro-4-(4-methylphenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with 2-chlorobut-1-ene in the presence of a suitable catalyst. This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent unwanted side reactions. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and alkenes .

Chemical Reactions Analysis

2-Chloro-4-(4-methylphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding 2-chloro-4-(4-methylphenyl)butane. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the chlorine atom with a methoxy group.

    Addition: The double bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles to form various addition products.

Scientific Research Applications

2-Chloro-4-(4-methylphenyl)-1-butene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules

    Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties. Its ability to undergo polymerization reactions makes it useful in the production of specialty plastics and resins.

    Biological Studies: Researchers use this compound to study the effects of structural modifications on biological activity.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylphenyl)-1-butene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In addition reactions, the double bond serves as a site for electrophilic attack, leading to the formation of addition products. The specific molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

2-Chloro-4-(4-methylphenyl)-1-butene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVGJUZMZMLKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641125
Record name 1-(3-Chlorobut-3-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-20-6
Record name 1-(3-Chloro-3-buten-1-yl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorobut-3-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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